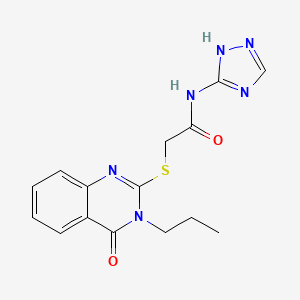

2-((4-oxo-3-propyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-3-propylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-2-7-21-13(23)10-5-3-4-6-11(10)18-15(21)24-8-12(22)19-14-16-9-17-20-14/h3-6,9H,2,7-8H2,1H3,(H2,16,17,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINOVWCMFLHUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-oxo-3-propyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic derivative belonging to the quinazolinone class. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound allow it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

- A quinazolinone core , which is known for its biological activity.

- A triazole moiety , which enhances the compound's ability to interact with biological targets.

- A thioacetamide group , contributing to its reactivity and potential bioactivity.

Molecular Formula: C₁₄H₁₈N₄OS

Molecular Weight: 302.38 g/mol

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to quinazolinones. For instance, derivatives of quinazolinones have shown promising activity against various cancer cell lines. The compound may exhibit similar properties due to its structural analogies.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. This can lead to apoptosis (programmed cell death) in cancer cells.

- Cytotoxicity Studies : In vitro studies have demonstrated that quinazolinone derivatives can exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity

Quinazolinone derivatives are also noted for their antimicrobial properties. The presence of the triazole moiety may enhance the compound's ability to disrupt microbial cell functions.

- Inhibition Studies : Research indicates that certain quinazolinone-based compounds can inhibit bacterial growth by targeting specific pathways involved in bacterial metabolism and virulence factor production .

- Biofilm Disruption : Some studies have reported that these compounds can affect biofilm formation, which is critical in chronic infections caused by biofilm-forming bacteria .

Summary of Key Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:

- Substituent Effects : Variations in substituents on the quinazolinone core can significantly affect potency and selectivity towards different biological targets.

- Triazole Influence : The addition of a triazole ring has been shown to enhance binding affinity to specific receptors, improving efficacy against cancer cells and pathogens .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate quinazoline and triazole frameworks. The presence of the thioether linkage is crucial as it enhances the biological activity of the resultant compound. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of quinazoline and triazole moieties has been linked to enhanced activity against various bacterial strains. For instance, derivatives of quinazolines have shown potent inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

2. Anticancer Properties

The dual functionality of quinazoline derivatives in targeting cancer cells has been a focal point in recent research. Studies have reported that compounds containing the 1,2,4-triazole ring can act as effective inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells. For example, some synthesized compounds demonstrated IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

3. Urease Inhibition

Another promising application is in urease inhibition, which is relevant for treating infections caused by urease-producing bacteria. Compounds derived from quinazolines have been shown to possess urease inhibitory activity with IC50 values significantly lower than traditional inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds like 2-((4-oxo-3-propyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide. The presence of halogen substituents on the phenyl ring has been correlated with enhanced biological activity, suggesting that strategic modifications can lead to more potent derivatives .

Case Studies

Case Study 1: Antimicrobial Screening

A series of newly synthesized quinazoline derivatives were tested against a panel of microbial strains. Among them, compounds with a similar thioether linkage showed remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential pathway for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that certain derivatives effectively inhibited cell growth by inducing apoptosis. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-oxo-3-propyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide, and what are the critical reaction conditions?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-(mercapto-4-oxoquinazolin-3(4H)-yl) intermediates and 2-chloro-N-substituted acetamides. Key conditions include:

- Solvent : Dry acetone under inert atmosphere .

- Catalyst : Anhydrous K₂CO₃ for deprotonation .

- Reaction Time : 12–24 hours at room temperature .

- Validation : Purity (>95%) is confirmed via HPLC, and structural integrity via ¹H/¹³C NMR .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., quinazolinone C=O at ~170 ppm) and sulfur/amide linkages .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₆H₁₈N₆O₂S) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% deviation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility :

- Polar solvents : DMSO (>10 mg/mL), ethanol (limited solubility <2 mg/mL) .

- Stability :

- Storage : 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can experimental design be optimized to improve synthetic yield and reduce byproducts?

- Statistical Methods :

- Plackett-Burman Design : Screens variables (e.g., solvent polarity, temperature, catalyst ratio) to minimize trials .

- Response Surface Methodology (RSM) : Optimizes reaction time and stoichiometry .

- Case Study : Substituting K₂CO₃ with DBU increased yield by 15% in analogous triazole-acetamide syntheses .

Q. What mechanistic insights explain the compound’s reported biological activity (e.g., enzyme inhibition)?

- Hypothesis : The quinazolinone core binds to ATP pockets via:

- Hydrogen bonding : Between C=O and kinase active-site residues .

- π-π stacking : Aromatic triazole moiety with hydrophobic enzyme domains .

- Validation : Molecular docking (AutoDock Vina) predicts binding affinity (∆G ≤ -8.5 kcal/mol) .

Q. How to resolve contradictions in reported IC₅₀ values across different studies?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) .

- Compound Purity : Impurities >5% alter dose-response curves .

- Mitigation : Standardize protocols (e.g., MTT assay with 48-hour incubation) .

Q. What strategies enhance selectivity for target proteins while minimizing off-target effects?

- Chemical Modifications :

- Triazole Substitution : Bulky groups (e.g., 4-fluorophenyl) reduce off-target binding .

- Thioether Linker Optimization : Shorter chains improve specificity .

- In Silico Screening : Pharmacophore modeling filters candidates with undesired ADMET profiles .

Q. How to analyze degradation products under accelerated stability conditions?

- Methods :

- Forced Degradation : Expose to 40°C/75% RH for 14 days .

- LC-MS/MS : Identifies major degradants (e.g., hydrolyzed acetamide or oxidized thioether) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Software :

- SwissADME : Estimates logP (2.1), bioavailability (55%), and BBB permeability .

- Molinspiration : Predicts GPCR/kinase target promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.